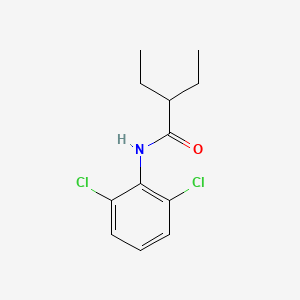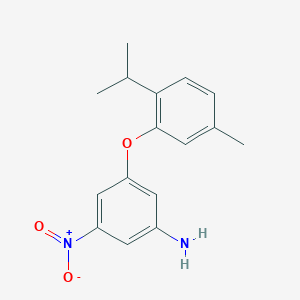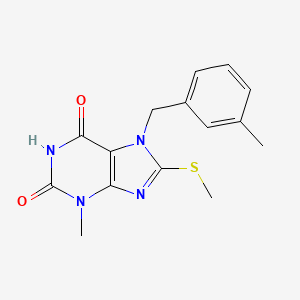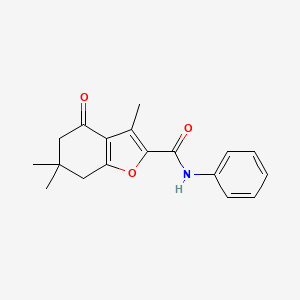
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for EGFR-dependent tumors.
Wirkmechanismus
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline inhibits the activity of EGFR by binding to the ATP-binding site on the receptor, thereby preventing the receptor from phosphorylating downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline is a highly specific inhibitor of EGFR and has been extensively studied in preclinical models. It has been shown to have potent anti-tumor activity and can enhance the efficacy of chemotherapy and radiation therapy. However, this compound has limited solubility in aqueous solutions, which can pose challenges for in vivo studies. Additionally, this compound has the potential to inhibit other kinases that are structurally similar to EGFR, which can lead to off-target effects.
Zukünftige Richtungen
For 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline research include the development of more potent and selective inhibitors of EGFR, as well as the investigation of the potential of this compound as a therapeutic agent for EGFR-dependent tumors. Additionally, the development of novel drug delivery systems can help to overcome the solubility issues associated with this compound. Finally, the investigation of the potential of this compound in combination with other targeted therapies can help to enhance its efficacy as a cancer therapeutic.
Synthesemethoden
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 4-bromopyridine to form 4-(4-methylphenoxy)pyridine. The resulting compound is then reacted with 2-chloroquinazoline in the presence of a base to form this compound. The purity of the compound can be verified through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has been extensively studied in the field of cancer research due to its ability to inhibit the activity of EGFR, a receptor that is overexpressed in many types of cancer. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including lung, breast, and colon cancer.
Eigenschaften
IUPAC Name |
4-(4-methylphenoxy)-2-pyridin-4-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-6-8-16(9-7-14)24-20-17-4-2-3-5-18(17)22-19(23-20)15-10-12-21-13-11-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLOPYNZABNXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)

![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)


![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)


![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)